Dioxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dioxiranes are an important class of organic compounds that have garnered significant interest among chemists due to their unique properties and potential applications in various fields. They are highly reactive but stable compounds that can be used as oxidizing agents in organic synthesis, as well as in biological and environmental studies. In

Mecanismo De Acción

The mechanism of action of dioxiranes involves the transfer of an oxygen atom from the peracid to the substrate. This transfer occurs through a concerted mechanism, where the peracid acts as an electrophilic oxidant and attacks the substrate at the site of highest electron density. The oxygen atom is then transferred to the substrate, resulting in the formation of a dioxirane intermediate. This intermediate is highly reactive and can undergo further reactions, such as epoxidation or hydroxylation, depending on the nature of the substrate.

Efectos Bioquímicos Y Fisiológicos

Dioxiranes have been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that dioxiranes can induce oxidative stress and DNA damage in cells, which can lead to cell death or mutations. However, in vivo studies have shown that dioxiranes are rapidly metabolized and eliminated from the body, indicating that their potential toxicity is limited. Additionally, dioxiranes have been shown to have anti-inflammatory and anti-tumor properties, making them potential candidates for the development of new drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dioxiranes have several advantages for lab experiments, including their high selectivity and mild reaction conditions. They can be used in the synthesis of complex molecules and can be easily prepared from readily available starting materials. However, dioxiranes also have some limitations, such as their sensitivity to moisture and their potential for explosive decomposition. Additionally, the use of dioxiranes requires careful handling and disposal due to their potential toxicity.

Direcciones Futuras

For research on dioxiranes include the development of new synthetic methods and the exploration of new applications in various fields.

Métodos De Síntesis

Dioxiranes can be synthesized through several methods, including the oxidation of ketones with peroxycarboxylic acids, the reaction of aldehydes with hypervalent iodine reagents, and the oxidation of alcohols with oxone. The most commonly used method is the oxidation of ketones with peroxycarboxylic acids, which involves the reaction of a ketone with a peracid such as m-chloroperbenzoic acid (MCPBA) or meta-chloroperoxybenzoic acid (mCPBA) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Aplicaciones Científicas De Investigación

Dioxiranes have been extensively used in organic synthesis as powerful oxidizing agents. They can selectively oxidize various functional groups, such as alcohols, olefins, and sulfides, and can be used in the synthesis of complex molecules such as natural products, pharmaceuticals, and agrochemicals. Additionally, dioxiranes have been used in biological and environmental studies due to their ability to mimic the action of biological oxidants such as cytochrome P450 and myeloperoxidase.

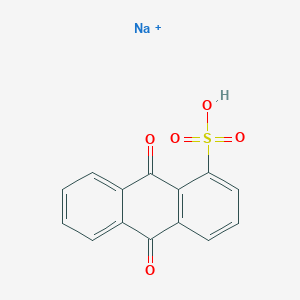

Propiedades

Número CAS |

157-26-6 |

|---|---|

Nombre del producto |

Dioxirane |

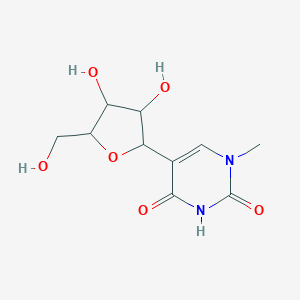

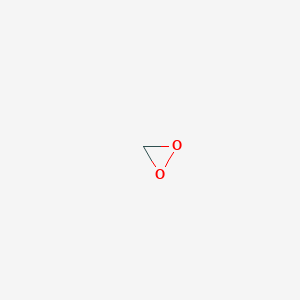

Fórmula molecular |

CH2O2 |

Peso molecular |

46.025 g/mol |

Nombre IUPAC |

dioxirane |

InChI |

InChI=1S/CH2O2/c1-2-3-1/h1H2 |

Clave InChI |

ASQQEOXYFGEFKQ-UHFFFAOYSA-N |

SMILES |

C1OO1 |

SMILES canónico |

C1OO1 |

Otros números CAS |

157-26-6 |

Sinónimos |

dioxirane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.